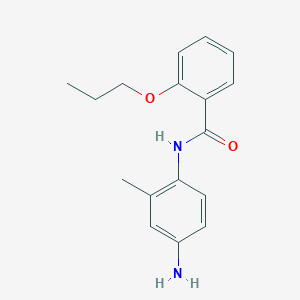

N-(4-Amino-2-methylphenyl)-2-propoxybenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-9-8-13(18)11-12(15)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCDYRVHMYMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-propoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-propoxybenzoic acid.

Formation of Amide Bond: The amino group of 4-amino-2-methylphenol reacts with the carboxyl group of 2-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and reagents.

Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-propoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-propoxybenzamide involves its interaction with specific molecular targets. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- The 2-propoxy group in 2-propoxybenzamide induces a smaller dihedral angle (-11.5°) between the amide and benzene ring compared to its ethoxy analog (50.48°), enabling intramolecular N–H⋯O hydrogen bonding . This contrasts with 2-ethoxybenzamide, which lacks such interactions due to steric constraints .

Hydrogen Bonding and Crystal Packing

- 2-Propoxybenzamide forms a nested network via N–H⋯O bonds, creating parallel layers separated by 3.69 Å . In contrast, 2-hydroxybenzamide derivatives (e.g., 2-hydroxy-N-(4-methylphenyl)benzamide) exhibit closer layer spacing (2.91 Å) due to stronger O–H⋯O interactions .

- Electron-withdrawing groups (e.g., nitro, bromo in ) reduce hydrogen-bond donor capacity, favoring intermolecular halogen bonds (Br⋯O) over N–H⋯O networks .

Physicochemical Properties

- Solubility: The 2-propoxy group enhances lipophilicity compared to hydroxyl or methoxy analogs. For example, N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (logP ~3.5 estimated) is likely more lipid-soluble than hydroxy-substituted derivatives.

- Thermal stability : Layered crystal structures (e.g., 2-propoxybenzamide’s nested network ) may improve thermal stability compared to disordered analogs.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-propoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through a reaction between 4-amino-2-methylphenol and 2-propoxybenzoic acid, typically facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. This compound serves as a building block for more complex molecules and has shown promise in various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that regulate various physiological processes.

- Gene Expression : this compound may also affect the expression of genes related to cell growth and differentiation.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, derivatives of benzamides have demonstrated significant antitumor effects in various cancer models, highlighting the potential of this compound in cancer therapy .

3. Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Study on Anticancer Activity

A study published in 2020 evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, demonstrating their potential as therapeutic agents against cancer .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that this compound showed promising results in inhibiting bacterial growth, suggesting its application in treating infections caused by resistant pathogens.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.